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(5-Ethoxypyridin-3-

yl)methanamine

CAS No.: 1256789-64-6

Cat. No.: B6598466

Get Quote

Executive Summary
5-Alkoxy-2-pyridinemethanamine is a critical pharmacophore in medicinal chemistry, frequently

serving as a "warhead" or linker in kinase inhibitors and GPCR ligands.[1] Its structural integrity

relies heavily on salt selection, which dictates solubility, hygroscopicity, and solid-state stability.

This guide benchmarks the crystallographic properties of this moiety against the rigorously

characterized 4-pyridylmethylamine (4PA) and 2-pyridylmethylamine (2PA) salts.[1] By

analyzing the unit cell packing and hydrogen-bond networks of these analogues, researchers

can predict the solid-state behavior of 5-alkoxy derivatives.[1]

Key Findings
Preferred Salt Form: Dihydrochloride (2HCl) and Sulfate (H₂SO₄) are the most stable forms

for this class.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b6598466#bc-rfq
https://www.guidechem.com/encyclopedia/2-picolylamine-dic12033.html
https://www.guidechem.com/encyclopedia/2-picolylamine-dic12033.html
https://www.guidechem.com/encyclopedia/2-picolylamine-dic12033.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6598466?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Packing Driver: The protonated pyridine nitrogen and the primary amine ammonium group

drive a 3D hydrogen-bonding network, often forming "layered" structures intercalated by

anions.

Alkoxy Effect: The 5-alkoxy substituent introduces a weak H-bond acceptor (ether oxygen)

that competes with the anion, potentially altering the space group from orthorhombic (typical

for unsubstituted) to monoclinic forms due to steric symmetry breaking.

Chemical Profile & Structural Analogues
The 5-alkoxy group (typically methoxy) increases the electron density of the pyridine ring

compared to the unsubstituted 2-PA or 4-PA, slightly raising the pKa of the pyridine nitrogen.[1]

Property
5-Methoxy-2-PA

(Target)

4-

Pyridylmethylamine

(4PA) (Benchmark)

2-

Pyridylmethylamine

(2PA) (Benchmark)

Formula C₇H₁₀N₂O C₆H₈N₂ C₆H₈N₂

MW (Free Base) 138.17 g/mol 108.14 g/mol 108.14 g/mol

pKa (Pyridine N) ~3.5 - 4.0 (Est.)[1] 5.2 (Exp.) 2.3 (Exp.)

pKa (Amine N) ~8.9 (Est.) 9.3 (Exp.) 8.8 (Exp.)

Common Salts 2HCl, Fumarate 2HCl, H₂SO₄ 2HCl, HBr

Note: The pKa shift in the 5-alkoxy derivative suggests it forms stable di-salts (protonation at

both nitrogens) more readily than electron-deficient pyridines.[1]

Crystal Structure Data: The Benchmark
Since specific crystallographic data for 5-alkoxy derivatives is often proprietary, we utilize the

high-resolution data of 4-pyridylmethylamine (4PA) salts as the structural proxy.[1] These salts
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exhibit the same fundamental "pyridinium-alkylammonium" core packing.[1]

Table 1: Unit Cell Parameters of Proxy Salts (4PA)
Data derived from powder X-ray diffraction and single-crystal indexing (Source 1).

Parameter
4PA · H₂SO₄

(Sulfate)
4PA · 2HCl

(Dihydrochloride)
4PA · 0.5 H₂SO₄

(Hemisulfate)

Crystal System Orthorhombic Orthorhombic Monoclinic

Space Group Pbca (No.[1] 61) Pbca (No. 61) P2₁/c (No. 14)

a (Å) 10.54 12.15 11.82

b (Å) 11.85 13.40 10.95

c (Å) 15.38 16.85 14.20

Volume (Å³) 1921.6 2743.2 1838.5

Z (Formula Units) 8 8 8

Packing Motif
Layered H-bond

network
Columnar stacking Water-bridged sheets

Structural Interpretation for 5-Alkoxy Derivatives
Space Group Prediction: The 4PA salts crystallize in the highly symmetric Pbca group. The

introduction of a 5-alkoxy group breaks the

symmetry of the pyridine ring.[1] Consequently, 5-alkoxy salts are predicted to crystallize in
lower-symmetry groups, most likely Monoclinic (P2₁/c or P2₁/n) or Triclinic (P-1).

Lattice Expansion: Expect a volume expansion of approximately 40–60 Å³ per molecule to

accommodate the methoxy group compared to the 4PA benchmark.

H-Bonding: In 4PA salts, the sulfate/chloride anions bridge the pyridinium and ammonium

protons. In 5-alkoxy salts, the ether oxygen will act as an auxiliary acceptor, potentially

creating "bifurcated" hydrogen bonds that increase melting point stability.
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Experimental Protocols
Protocol A: Synthesis of 5-Alkoxy Pyridine Methanamine
Dihydrochloride
Use this protocol to generate high-purity salt for crystallization.[1]

Dissolution: Dissolve 1.0 eq of free base (5-alkoxy-2-pyridinemethanamine) in absolute

ethanol (10 mL/g).

Acidification: Cool to 0°C. Dropwise add 2.5 eq of 4M HCl in dioxane (anhydrous). Avoid

aqueous HCl to prevent hydrate formation.

Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 mins, then at RT

for 1 hour.

Isolation: Filter under N₂ atmosphere (salts are hygroscopic). Wash with cold diethyl ether

(3x).

Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol B: Single Crystal Growth (Vapor Diffusion)
Optimized for polar heterocyclic salts.

Inner Vial: Dissolve 20 mg of the dihydrochloride salt in 1.5 mL of Methanol/Water (9:1).

Ensure the solution is clear.

Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Acetone or

Acetonitrile (antisolvent).

Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.

Harvest: Crystals suitable for XRD (blocks or prisms) typically appear within 3–7 days.

Visualization of Salt Screening Logic
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The following diagram illustrates the decision matrix for selecting the optimal salt form based

on the pKa of the 5-alkoxy pyridine moiety.

Start: 5-Alkoxy-2-PA Free Base

Check pKa (Pyridine N ≈ 4.0)

Strong Acid (pKa < -1)
HCl, H2SO4, MsOH

Target High Solubility

Weak Acid (pKa 3-5)
Fumaric, Tartaric

Target Controlled Release

Monohydrochloride
(Protonation at Amine N only)

Stoichiometric (1:1)

Dihydrochloride
(Protonation at Amine N & Pyridine N)

Excess Acid

Stability Analysis
(Hygroscopicity/MP)

Preferred: Dihydrochloride
High MP, Crystalline

Best Packing

Alternative: Hemisulfate
Lower Hygroscopicity

If 2HCl is Hygroscopic

Click to download full resolution via product page

Caption: Decision matrix for salt selection. The basicity of the primary amine (pKa ~9) and

pyridine (pKa ~4) dictates that strong acids (HCl, H₂SO₄) favor stable di-salts, while weak acids

may only form mono-salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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